2-Bromo-3-phenylimidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused imidazole and pyridine ring system with a bromine atom at the 2-position and a phenyl group at the 3-position. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenylimidazo[1,2-a]pyridine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different conditions. For instance, the compound can be synthesized in ethyl acetate via a one-pot tandem cyclization/bromination process when tert-butyl hydroperoxide (TBHP) is added . Another method involves the use of copper(II) bromide and dimethyl sulfoxide (DMSO) under time-controlled settings .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-free conditions and mild reaction environments, such as those involving TBHP and iodine (I2), are preferred for large-scale synthesis due to their cost-effectiveness and environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or other nucleophiles can be used.
Cyclization Reactions: TBHP and ethyl acetate are commonly used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed depending on the desired transformation.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
- 2-Methylimidazo[1,2-a]pyridine
Comparison: 2-Bromo-3-phenylimidazo[1,2-a]pyridine is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and biological properties. Compared to 2-phenylimidazo[1,2-a]pyridine, the bromine atom enhances its potential for further functionalization. Similarly, the phenyl group distinguishes it from 3-bromoimidazo[1,2-a]pyridine, providing additional sites for chemical modification .
Properties
Molecular Formula |
C13H9BrN2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
2-bromo-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-13-12(10-6-2-1-3-7-10)16-9-5-4-8-11(16)15-13/h1-9H |
InChI Key |
SXJWCCOGYOYRBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3N2C=CC=C3)Br |
Origin of Product |
United States |
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